molecular formula C15H20N2O3 B1399276 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid CAS No. 1316220-79-7

3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid

Cat. No. B1399276
M. Wt: 276.33 g/mol
InChI Key: FNSJKWVENGXLFG-UHFFFAOYSA-N
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Description

The compound “3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents on the pyrrolidine ring . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study by Zhang Dan-shen (2009) details a method for synthesizing a compound structurally similar to 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid. This synthesis involves reactions of specific acids with thionyl chloride, pyrrolidine, acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
  • Molecular Derivatives and Reactions: Research by A. A. Harutyunyan et al. (2015) and Sara Asadi et al. (2021) discuss the formation of various molecular derivatives from similar compounds, demonstrating the versatility of these molecules in creating diverse chemical structures (Harutyunyan et al., 2015); (Asadi et al., 2021).

Pharmacological Applications

  • Osteoporosis Treatment: P. Coleman et al. (2004) identified compounds related to 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid as potential antagonists for treating osteoporosis. These compounds showed efficacy in in vivo models and were considered for clinical development (Coleman et al., 2004).

Catalytic Activities

  • Catalysis in Chemical Synthesis: Wei Chen and Jin Yang (2018) studied the use of related compounds in catalytic activities, particularly in the arylation of certain molecules. This research highlights the potential of such compounds in facilitating complex chemical reactions (Chen & Yang, 2018).

Biochemical Studies

  • Reactivity and Structural Studies: Multiple studies, such as those by W. Chui et al. (2004) and F. A. Gimalova et al. (2013, 2014), have focused on the reactivity and structural analysis of similar compounds, providing insights into their biochemical properties and potential applications in various fields (Chui et al., 2004); (Gimalova et al., 2013); (Gimalova et al., 2014).

Future Directions

The future directions in the research and development of pyrrolidine derivatives like this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents on the biological activity .

properties

IUPAC Name

3-[2-(1-acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-8-12(5-6-15(19)20)9-13(16-10)14-4-3-7-17(14)11(2)18/h8-9,14H,3-7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSJKWVENGXLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCCN2C(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid
Reactant of Route 2
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid
Reactant of Route 3
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid
Reactant of Route 4
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid
Reactant of Route 5
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid

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